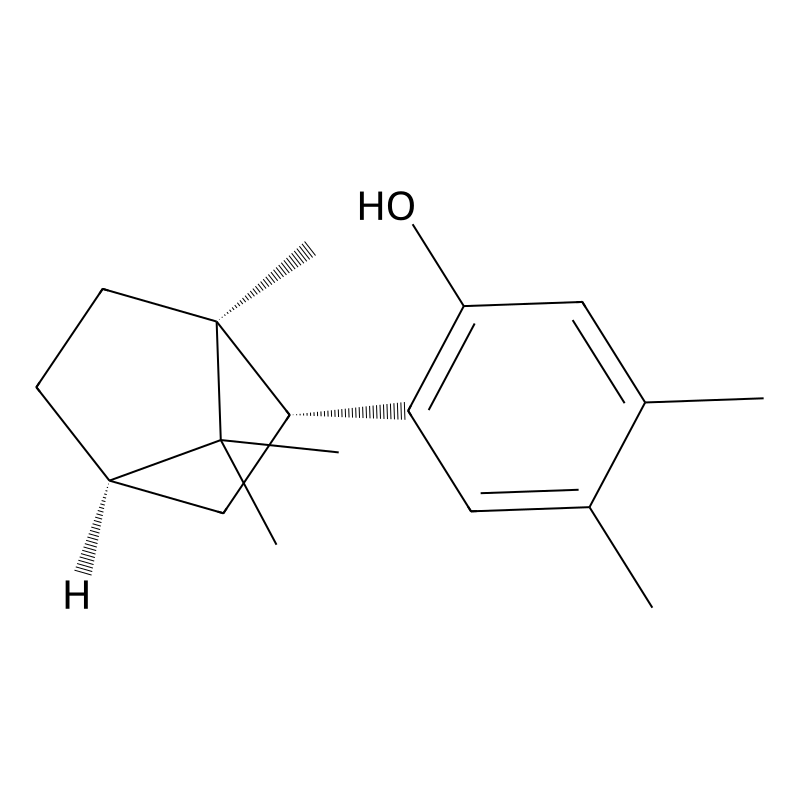

Xibornol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Xibornol (6-isobornyl-3,4-xylenol) is a highly lipophilic, poorly water-soluble antibacterial and virucidal agent primarily utilized in topical oral and pharyngeal formulations. As a synthetic derivative combining a bornane core with a xylenol moiety, it exhibits strong affinity for microbial cell membranes, enabling localized action against Gram-positive pathogens and respiratory viruses. From a procurement perspective, Xibornol is selected when formulators require a non-systemic active pharmaceutical ingredient (API) that circumvents the systemic side effects of traditional antibiotics. Because of its intrinsic aqueous insolubility, successful procurement and application require pairing the compound with advanced lipid-based or microemulsion delivery systems to achieve therapeutic concentrations [1].

Replacing Xibornol with standard systemic antibiotics (such as amoxicillin or macrolides) fundamentally alters the product profile. Systemic antibiotics introduce risks of systemic resistance, gut flora disruption, and adverse cardiac events, which Xibornol avoids through its strictly localized topical application and high tissue retention. Furthermore, substituting Xibornol with its parent terpene, borneol, results in a drastic loss of antibacterial potency against respiratory pathogens. However, Xibornol cannot be procured as a direct drop-in for water-soluble antiseptics; its extreme lipophilicity necessitates specialized formulation strategies—such as Self-Microemulsifying Drug Delivery Systems (SMEDDS)—to prevent precipitation and ensure consistent dosing in liquid formats[1].

Solubilization Enhancement via SMEDDS Formulation

Xibornol's extreme lipophilicity and poor aqueous solubility (<0.1 mg/mL) present significant formulation challenges for liquid sprays, often resulting in physically unstable aqueous suspensions. However, formulating Xibornol in a Self-Microemulsifying Drug Delivery System (SMEDDS) utilizing a specific blend of Labrafil M1944, Transcutol, and Labrafac PG achieves complete solubilization at therapeutically relevant concentrations. This system allows for the stable incorporation of 3% w/v (30 mg/mL) Xibornol into a clear solution, maintaining physical stability and appropriate viscosity for over 2 months at both 4°C and 25°C, outperforming standard aqueous suspensions that are prone to aggregation[1].

| Evidence Dimension | Solubilization capacity and physical stability |

| Target Compound Data | 3% w/v (30 mg/mL) clear, stable solution in SMEDDS |

| Comparator Or Baseline | Intrinsic aqueous solubility (<0.1 mg/mL) and standard unstable aqueous suspension |

| Quantified Difference | >300-fold increase in functional solubility with sustained 2-month physical stability |

| Conditions | SMEDDS (Labrafil M1944/Transcutol/Labrafac PG) vs. water at 4°C and 25°C |

Procurement of Xibornol must be paired with compatible lipid excipients to ensure processability and shelf-life stability in liquid dosage forms.

Potent Localized Bactericidal Activity Against Gram-Positive Pathogens

Xibornol demonstrates highly consistent in vitro activity against clinically relevant Gram-positive respiratory pathogens, which is critical for its role as a localized throat therapeutic. In evaluations against 100 clinically isolated strains of Staphylococcus aureus, Xibornol exhibited Minimum Inhibitory Concentrations (MIC) and Minimum Bactericidal Concentrations (MBC) strictly within the narrow range of 2 µg/mL to 8 µg/mL. This uniform potency at low concentrations ensures that standard 3% w/v topical formulations deliver active ingredient levels vastly exceeding the MIC, providing rapid bactericidal action without the need for systemic antibiotic exposure [1].

| Evidence Dimension | Minimum Inhibitory Concentration (MIC) |

| Target Compound Data | 2 - 8 µg/mL |

| Comparator Or Baseline | Required therapeutic formulation concentration (30,000 µg/mL or 3% w/v) |

| Quantified Difference | Formulation concentration is >3,750 times the upper limit of the MIC range |

| Conditions | In vitro assay against 100 clinical strains of Staphylococcus aureus |

Validates the selection of Xibornol for topical antimicrobial sprays, as its localized concentration massively exceeds the bactericidal threshold, ensuring high efficacy.

Broad-Spectrum Virucidal Abatement in Respiratory Models

Beyond its antibacterial properties, Xibornol exhibits significant virucidal activity against common respiratory viruses, adding dual-action value to its procurement profile. At an extremely low fixed concentration of 0.03 mg/100 mL, Xibornol achieved a statistically significant viral abatement, demonstrating a Log10 reduction ranging from 2.67 to 3.84 against viruses such as Human Adenovirus 5, Human Rhinovirus type 13, and Human Coronavirus 229E under clean environmental conditions. Even under dirty conditions, the reduction remained robust (1.75 to 3.03 Log10 reduction), proving its utility as a topical agent for viral inactivation in the upper respiratory tract[1].

| Evidence Dimension | Viral abatement (Log10 reduction) |

| Target Compound Data | 2.67 to 3.84 Log10 reduction (clean conditions) |

| Comparator Or Baseline | Dirty environmental conditions baseline (1.75 to 3.03 Log10 reduction) |

| Quantified Difference | Maintained >99.5% viral reduction even at 0.03 mg/100 mL concentrations |

| Conditions | In vitro experiments based on adapted European standard UNI EN 14476-20019 |

Justifies the procurement of Xibornol for dual-action (antibacterial and antiviral) throat sprays, expanding its commercial application beyond simple bacterial infections.

Advanced Lipid-Based Throat Spray Formulations

Due to its extreme lipophilicity and the clinical requirement for a 3% w/v concentration, Xibornol is a structurally validated API for development into Self-Microemulsifying Drug Delivery Systems (SMEDDS). Procuring Xibornol alongside specific lipid excipients allows formulators to create clear, stable oral sprays that overcome the physical instability and uneven dosing associated with traditional aqueous suspensions[1].

Non-Systemic Localized Pharyngeal Therapeutics

Xibornol is strictly indicated for localized treatments of pharyngitis and tonsillitis where systemic antibiotic exposure is undesirable. Its potent bactericidal activity at 2-8 µg/mL ensures rapid bacterial clearance at the mucosal surface without contributing to systemic antibiotic resistance or risking systemic side effects like QTc prolongation [2].

Dual-Action Antiseptic Mouthwashes

Leveraging its proven viral abatement capabilities against rhinoviruses and coronaviruses at trace concentrations (0.03 mg/100 mL), Xibornol serves as the primary active ingredient in dual-action mouthwashes and dental care products designed to prevent and treat upper respiratory tract infections [3].

References

- [1] Cirri M, Mura P, Mora PC. Liquid spray formulations of xibornol by using self-microemulsifying drug delivery systems. Int J Pharm. 2007;340(1-2):84-91.

- [2] Fabbri A, Tacchella A, Belli ML. The minimal inhibitory concentrations (MIC) and the minimal bactericidal concentrations (MBC) of xibornol against 100 strains of Staphylococcus aureus. Chemioterapia. 1988;7(2):86-8.

- [3] In Vitro Potential Virucidal Effect Evaluation of Xibornol on Human Adenovirus Type 5, Human Rhinovirus Type 13, Human Coronavirus 229E, Human Parainfluenza Virus Type 1, and Human Respiratory Syncytial Virus. ResearchGate. 2022.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Other CAS

38237-68-2